Curing Kinetics of Bisphenol A vs. Bisphenol F Diglycidyl Ether (BADGE vs. BFDGE)
When cured with an amine hardener, the initial curing reaction of 4,4′-DGEBA (BADGE) proceeds faster than that of 4,4′-DGEBF (BFDGE), despite both possessing epoxide groups with identical reactivity [1]. This difference is not due to intrinsic reactivity but rather physical intermolecular stacking in BFDGE that sterically hinders the reaction, a barrier not present in BADGE [1].
| Evidence Dimension | Initial Curing Reaction Rate |
|---|---|
| Target Compound Data | Faster initial curing rate relative to BFDGE (Qualitative by FT-IR and DSC) |
| Comparator Or Baseline | 4,4′-Bisphenol F diglycidyl ether (4,4′-DGEBF): Slower initial curing rate |
| Quantified Difference | Significant initial rate difference (Qualitative) |
| Conditions | Cured with a polyamine hardener. Monitored via Fourier-transform infrared (FT-IR) spectroscopy and differential scanning calorimetry (DSC) [1]. |
Why This Matters
For applications requiring faster network build-up and shorter cycle times, BADGE offers a kinetic advantage over BFDGE due to its reduced tendency for intermolecular stacking.
- [1] Shundo, A., et al. (2024). Exploring the Impact of Molecular Structure on Curing Kinetics: A Comparative Study of Diglycidyl Ether of Bisphenol A and F Epoxy Resins. The Journal of Physical Chemistry B, 128(20), 4881-4891. View Source
